molecular formula C7H6N2S B12997988 6-Mercapto-4-methylnicotinonitrile

6-Mercapto-4-methylnicotinonitrile

Cat. No.: B12997988
M. Wt: 150.20 g/mol
InChI Key: QOCPVVACXYOAAO-UHFFFAOYSA-N
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Description

6-Mercapto-4-methylnicotinonitrile is a heterocyclic compound with the molecular formula C7H6N2S. It is a derivative of nicotinonitrile, characterized by the presence of a mercapto group (-SH) and a methyl group (-CH3) attached to the pyridine ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Mercapto-4-methylnicotinonitrile typically involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids. One common method is the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides in ethanol at room temperature. This reaction proceeds through a conjugated addition, followed by intramolecular heterocyclization and regioselective alkylation .

Industrial Production Methods

Industrial production of this compound often employs continuous flow synthesis techniques. These methods use inexpensive, acyclic commodity-based raw materials and involve multiple steps, including condensation, alkylation, and crystallization, to yield high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-Mercapto-4-methylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Mercapto-4-methylnicotinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 6-Mercapto-4-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the nitrile group can interact with nucleophilic sites in biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Mercapto-4-methylnicotinonitrile is unique due to the presence of both a mercapto group and a nitrile group on the pyridine ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research .

Properties

Molecular Formula

C7H6N2S

Molecular Weight

150.20 g/mol

IUPAC Name

4-methyl-6-sulfanylidene-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C7H6N2S/c1-5-2-7(10)9-4-6(5)3-8/h2,4H,1H3,(H,9,10)

InChI Key

QOCPVVACXYOAAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)NC=C1C#N

Origin of Product

United States

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